![molecular formula C6H11N2O7P B12559164 2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- CAS No. 194017-73-7](/img/structure/B12559164.png)
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a hydroxy group and a phosphonooxypropyl group attached to the imidazolidinedione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- typically involves the reaction of imidazolidinedione derivatives with appropriate reagents to introduce the hydroxy and phosphonooxypropyl groups. The reaction conditions may vary depending on the specific synthetic route chosen. Commonly used reagents include phosphoric acid derivatives and hydroxyalkylating agents. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolidinedione ring can be reduced under specific conditions to form reduced derivatives.
Substitution: The phosphonooxypropyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolidinediones, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and phosphonooxypropyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: Known for its use in pharmaceuticals and as a stabilizer in various formulations.
2,4-Imidazolidinedione, 3-methyl-: Utilized in the synthesis of bioactive molecules and as a reagent in organic chemistry.
2,4-Imidazolidinedione, 5,5-diphenyl-3-[(phosphonooxy)methyl]-:
Uniqueness
2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]- is unique due to the presence of both hydroxy and phosphonooxypropyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit specific biological activities that are not observed in similar compounds .
Propriétés
Numéro CAS |
194017-73-7 |
|---|---|
Formule moléculaire |
C6H11N2O7P |
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
3-(3-hydroxy-2,5-dioxoimidazolidin-4-yl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C6H11N2O7P/c9-5-4(8(11)6(10)7-5)2-1-3-15-16(12,13)14/h4,11H,1-3H2,(H,7,9,10)(H2,12,13,14) |
Clé InChI |
JZLZGIWPTWOXJF-UHFFFAOYSA-N |
SMILES canonique |
C(CC1C(=O)NC(=O)N1O)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



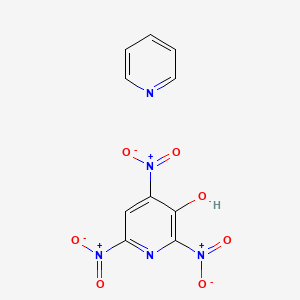
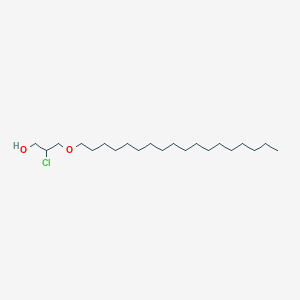
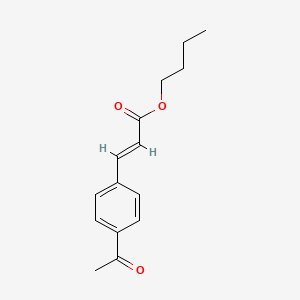
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
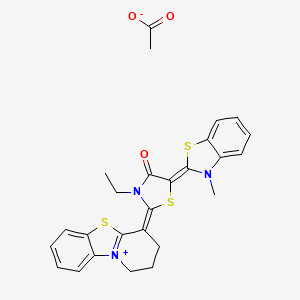
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
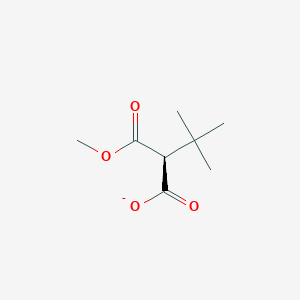
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)

